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Compound of Interest

Compound Name:
Anthraquinone-1,5-disulfonic Acid

Disodium Salt

Cat. No.: B160316 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key isomers of anthraquinone

disulfonic acid (AQDS), focusing on the 1,5-, 1,8-, 2,6-, and 2,7-isomers. This document is

intended to be a valuable resource for researchers and professionals working with these

compounds, offering a side-by-side look at their chemical and physical properties, synthesis

routes, and relevant experimental methodologies.

Physicochemical and Electrochemical Properties
The position of the sulfonate groups on the anthraquinone core significantly influences the

molecule's properties, including its solubility, electrochemical behavior, and stability. A summary

of these key parameters is presented in Table 1.
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Property 1,5-AQDS 1,8-AQDS 2,6-AQDS 2,7-AQDS

Molecular

Formula
C₁₄H₈O₈S₂ C₁₄H₈O₈S₂ C₁₄H₈O₈S₂ C₁₄H₈O₈S₂

Molecular Weight 368.34 g/mol 368.34 g/mol 368.34 g/mol 368.34 g/mol

Appearance
White to Pale

Yellow Solid

Data not readily

available

Pinkish or beige

powder

White to light

yellow crystalline

solid

Aqueous

Solubility

(Disodium Salt)

0.07 M
Data not readily

available
< 0.1 M 0.58 - 0.74 M

Redox Potential

(E½ vs. SHE)

Similar to 2,6-

AQDS[1]

Data not readily

available
~0.217 V[2] ~0.217 V[2]

Symmetry
Central

symmetry
Axial symmetry

Central

symmetry
Asymmetric

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of AQDS isomers.

While complete datasets for all isomers are not uniformly available in the literature, this section

provides known spectroscopic information.

¹H and ¹³C NMR Spectroscopy
The substitution pattern of the sulfonate groups leads to distinct NMR spectra for each isomer.

2,6-AQDS and 2,7-AQDS: The ¹H NMR spectrum of a mixture of 2,6- and 2,7-AQDS shows

a complex pattern of signals.[2] In the mixture, the molar ratio of the two isomers can be

determined from the integration of specific proton signals.[2] The ¹³C NMR spectra of these

two isomers are very similar, with only negligible differences in chemical shifts.[2]

1,5-AQDS and 1,8-AQDS: Detailed public domain NMR data for the pure 1,5- and 1,8-

isomers is scarce. However, certificates of analysis for commercially available 1,5-AQDS

confirm that its NMR spectrum is consistent with its structure.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

http://rcrooks.cm.utexas.edu/research/PDFpubs/rmc008.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9607404/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9607404/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9607404/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9607404/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9607404/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160316?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


UV-Visible Spectroscopy
The UV-Vis absorption spectra of anthraquinone derivatives typically exhibit multiple bands in

the UV and visible regions, corresponding to π → π* and n → π* electronic transitions. The

position and intensity of these bands are influenced by the substitution pattern. While a direct

comparative spectrum of all four isomers is not readily available, the general characteristics of

anthraquinone spectra can be described. They typically show strong absorption bands between

220-350 nm and a weaker band around 400 nm.[3]

Synthesis and Separation of Isomers
The synthesis of anthraquinone disulfonic acid isomers is primarily achieved through the

sulfonation of anthraquinone. The position of sulfonation is directed by reaction conditions,

particularly the presence or absence of a catalyst.

Anthraquinone

α-Sulfonation
(Hg catalyst)Oleum, HgO

β-Sulfonation
(No catalyst)

Oleum

Mixture of
1,5- & 1,8-AQDS

Mixture of
2,6- & 2,7-AQDS

Separation

Separation

1,5-AQDS

1,8-AQDS

2,6-AQDS

2,7-AQDS

Click to download full resolution via product page

Caption: Synthesis pathways for anthraquinone disulfonic acid isomers.

Synthesis of β-Isomers (2,6- and 2,7-AQDS)
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The sulfonation of anthraquinone with oleum in the absence of a catalyst predominantly yields

a mixture of 2,6- and 2,7-anthraquinone disulfonic acids.[2]

Synthesis of α-Isomers (1,5- and 1,8-AQDS)
In the presence of a mercury catalyst (such as mercuric oxide), the sulfonation of

anthraquinone favors the formation of α-substituted products, leading to a mixture of 1,5- and

1,8-anthraquinone disulfonic acids.[4]

Isomer Separation
The separation of the isomer mixtures is a critical step in obtaining pure compounds.

Separation of 2,6- and 2,7-AQDS: A common method involves the differential solubility of the

isomers or their salts in acidic solutions. For example, by diluting the sulfonation reaction

mixture with sulfuric acid and then extracting with hydrochloric acid, the less soluble 2,6-

AQDS can be isolated. The more soluble 2,7-AQDS can then be precipitated from the filtrate

by adding a salt.

Separation of 1,5- and 1,8-AQDS: The separation of these isomers can be achieved through

fractional crystallization of their salts. A process for separating the corresponding

dihydroxyanthraquinones derived from a mixture of 1,5- and 1,8-dialkoxyanthraquinones has

also been described, which involves selective precipitation.[5]

Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the comparative

study of AQDS isomers.

Synthesis of a Mixture of 2,6- and 2,7-Anthraquinone
Disulfonic Acids
Materials:

Anthraquinone

Oleum (20-24% SO₃)
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Distilled water

Procedure:

In a round-bottomed flask equipped with a stirrer and a heating mantle, add oleum.

Heat the oleum to 70°C with stirring.

Gradually add anthraquinone to the heated oleum. The weight ratio of oleum to

anthraquinone should be between 3:1 and 4:1.[2]

Increase the temperature of the reaction mixture to 160-170°C and maintain it for 2 hours.[2]

After the reaction is complete, cool the mixture and slowly pour it into a large volume of

distilled water with stirring.[2]

The resulting solution contains a mixture of 2,6- and 2,7-AQDS in dilute sulfuric acid.
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Caption: Workflow for the synthesis of β-anthraquinone disulfonic acids.
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Cyclic Voltammetry for Redox Potential Determination
Materials:

Working electrode (e.g., glassy carbon)

Reference electrode (e.g., Ag/AgCl)

Counter electrode (e.g., platinum wire)

Potentiostat

Electrolyte solution (e.g., 1 M H₂SO₄)

AQDS isomer solution (e.g., 1 mM in the electrolyte)

Inert gas (e.g., argon or nitrogen)

Procedure:

Assemble a three-electrode electrochemical cell.

Deoxygenate the electrolyte solution by bubbling with an inert gas for at least 15-20 minutes.

Record a blank cyclic voltammogram of the electrolyte solution.

Add the AQDS isomer to the electrolyte to the desired concentration.

Record the cyclic voltammogram of the AQDS solution at various scan rates (e.g., 50, 100,

250, 500, 1000 mV/s).[2]

Determine the half-wave potential (E½) from the average of the cathodic and anodic peak

potentials.
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Caption: Experimental workflow for cyclic voltammetry of AQDS isomers.

High-Performance Liquid Chromatography (HPLC) for
Isomer Separation and Analysis
Instrumentation:

HPLC system with a UV-Vis or photodiode array (PDA) detector.
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Reversed-phase C18 column.

Mobile Phase (example):

A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate

buffer with an acid modifier like trifluoroacetic acid or phosphoric acid).[6][7][8]

Procedure:

Prepare standard solutions of the individual AQDS isomers and the mixture in a suitable

solvent (e.g., water or a water/methanol mixture).

Filter all solutions through a 0.22 or 0.45 µm filter before injection.

Set up the HPLC method with the appropriate gradient, flow rate (typically around 1 mL/min),

and detection wavelength (e.g., 254 nm or 260 nm).[7][9]

Inject the standard solutions to determine the retention times of each isomer.

Inject the unknown mixture to identify and quantify the isomers present.

Stability and Degradation
The stability of anthraquinone disulfonic acid isomers is a critical factor in their practical

applications. Studies on a mixture of 2,6- and 2,7-AQDS have shown that their stability is

influenced by the state of charge, with enhanced degradation observed in the fully reduced

state, especially at elevated temperatures.[10][11] The degradation can involve a loss of

aromaticity.[11] General studies on other anthraquinone derivatives indicate that stability is also

affected by pH and temperature.

Conclusion
The isomers of anthraquinone disulfonic acid exhibit a range of properties that make them

suitable for diverse applications. The 2,7-isomer's high aqueous solubility makes it a prime

candidate for aqueous redox flow batteries. The subtle differences in the physicochemical

properties of the isomers, stemming from the position of the sulfonate groups, underscore the

importance of careful selection and characterization for any given application. The experimental

protocols provided in this guide offer a starting point for researchers to synthesize, separate,
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and analyze these important compounds. Further research into the properties of the less-

studied 1,8-isomer and a more direct comparative study of the stability of all four isomers would

be valuable contributions to the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]

2. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery
Negolyte: Optimization of Battery Cell - PMC [pmc.ncbi.nlm.nih.gov]

3. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental
and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

4. US3763191A - Process for the production of anthraquinone-alpha-sulphonic acids -
Google Patents [patents.google.com]

5. US3884943A - Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone -
Google Patents [patents.google.com]

6. researchgate.net [researchgate.net]

7. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin,
Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC
[pmc.ncbi.nlm.nih.gov]

8. cabidigitallibrary.org [cabidigitallibrary.org]

9. researchgate.net [researchgate.net]

10. US1899957A - Process for preparing anthraquinone sulphonic acids - Google Patents
[patents.google.com]

11. Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic
Electrolyte for Redox Flow Battery Application - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Study of Anthraquinone Disulfonic Acid
Isomers: Properties, Synthesis, and Experimental Analysis]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b160316#comparative-study-of-
anthraquinone-disulfonic-acid-isomers]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b160316?utm_src=pdf-custom-synthesis
http://rcrooks.cm.utexas.edu/research/PDFpubs/rmc008.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9607404/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9607404/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4028466/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4028466/
https://patents.google.com/patent/US3763191A/en
https://patents.google.com/patent/US3763191A/en
https://patents.google.com/patent/US3884943A/en
https://patents.google.com/patent/US3884943A/en
https://www.researchgate.net/publication/45462572_An_HPLC_method_development_for_the_assessment_of_degradation_products_of_anthraquinone_dye
https://pmc.ncbi.nlm.nih.gov/articles/PMC11530379/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11530379/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11530379/
https://www.cabidigitallibrary.org/doi/pdf/10.5555/20123332317
https://www.researchgate.net/publication/229803609_Separation_of_Anthraquinones_by_Capillary_Electrophoresis_and_High-Performance_Liquid_Chromatography
https://patents.google.com/patent/US1899957A/en
https://patents.google.com/patent/US1899957A/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC8123158/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8123158/
https://www.benchchem.com/product/b160316#comparative-study-of-anthraquinone-disulfonic-acid-isomers
https://www.benchchem.com/product/b160316#comparative-study-of-anthraquinone-disulfonic-acid-isomers
https://www.benchchem.com/product/b160316#comparative-study-of-anthraquinone-disulfonic-acid-isomers
https://www.benchchem.com/product/b160316#comparative-study-of-anthraquinone-disulfonic-acid-isomers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160316?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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